Superior In Vivo Anti-Obesogenic Efficacy: OlAla vs. OlGly in High-Fat Diet Model
In a direct comparative in vivo study, N-oleoyl alanine (OlAla) demonstrated greater efficacy than its parent compound N-oleoyl glycine (OlGly) in reducing body weight gain in mice fed a high-fat diet rich in lard (HFD-L). While both compounds activate PPARα, the authors explicitly state that the more stable analog OlAla was 'found to be more efficacious than OlGly in vivo' [1]. This constitutes a head-to-head comparison where the methylated analog outperforms the endogenous ligand on a key functional endpoint.
| Evidence Dimension | In vivo efficacy in reducing body weight gain (anti-obesogenic effect) |
|---|---|
| Target Compound Data | Significantly reduces body weight gain in HFD-L mice; more efficacious than OlGly |
| Comparator Or Baseline | N-Oleoyl glycine (OlGly): also reduces body weight gain but with lower efficacy |
| Quantified Difference | OlAla > OlGly (efficacy ranking; precise magnitude of difference not numerically specified in the text, but qualitative superiority is explicitly stated) |
| Conditions | Male C57BL/6J mice fed a high-fat diet rich in lard (HFD-L); compounds administered daily for 14 days; PPARα dependence confirmed via antagonist GW6471 |
Why This Matters
For procurement decisions in obesity or metabolic research, OlAla provides a higher-efficacy tool compound than OlGly for modulating PPARα-dependent weight regulation pathways.
- [1] Iannotti FA, et al. Olive oil-derived endocannabinoid-like mediators inhibit palatable food-induced reward and obesity. Commun Biol. 2023;6:959. View Source
